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Compound of Interest

Compound Name:
2-Chloro-6-methylpyrimidin-4-

amine

Cat. No.: B076438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidin-4-
amine, a key intermediate in pharmaceutical synthesis. This document details its

physicochemical properties, experimental protocols for its synthesis and characterization, and

its significant applications in drug discovery, particularly in the development of kinase inhibitors.

Core Compound Data
2-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a versatile

building block in organic synthesis. Its chemical structure and properties are summarized

below.
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Property Value Source

Molecular Weight 143.57 g/mol [1]

Molecular Formula C₅H₆ClN₃ [1]

CAS Number 14394-60-6 [1]

IUPAC Name
2-chloro-6-methylpyrimidin-4-

amine
[1]

Melting Point 183-186 °C [2]

Appearance White to light yellow solid

Solubility
Soluble in acetic acid (50

mg/mL)
[2]

Experimental Protocols
Detailed methodologies for the synthesis of 2-Chloro-6-methylpyrimidin-4-amine are crucial

for its application in research and development. Two common synthetic routes are outlined

below.

Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine
This protocol describes the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using

phosphorus oxychloride.

Materials:

2-amino-4-hydroxy-6-methylpyrimidine (6 g)

Phosphorus oxychloride (35 mL, freshly distilled)

Ice water

25% Ammonia solution

50% Ethanol
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Procedure:

A mixture of 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled

phosphorus oxychloride is refluxed until the mixture becomes homogeneous.[3]

After the reaction is complete, the excess phosphorus oxychloride is removed under

vacuum.[3]

The reaction mixture is cooled, and the residue is mixed with ice water.[3]

The pH of the solution is adjusted to 8 with a 25% ammonia solution.[3]

The resulting suspension is filtered, and the precipitate is washed with water.[3]

The crude product is recrystallized from 50% ethanol and dried to a constant weight to yield

the final product.[3]

Synthesis from 2-Chloro-4-methyl-6-nitropyrimidine
This method involves the reduction of a nitro group to an amine.[4]

Materials:

2-chloro-4-methyl-6-nitropyrimidine (5 g)

Dichloromethane (50 ml)

Iron powder (10 g)

Hydrochloric acid

Ethanol

Procedure:

A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g) in dichloromethane (50 ml) is added

slowly to a solution of iron powder and hydrochloric acid (10 g).[2]

The solution is stirred for 6 hours at room temperature.[2]
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The solution is then filtered, and the organic phase is evaporated on a rotary evaporator to

yield the title compound.[2]

For purification, block-like colorless crystals can be obtained by slow evaporation of a

solution of the compound (0.5 g) in ethanol (25 ml) at room temperature over approximately

7 days.[2]

Characterization
The identity and purity of 2-Chloro-6-methylpyrimidin-4-amine can be confirmed using

various analytical techniques.

Mass Spectrometry: The compound can be characterized by its mass spectrum, which would

show a molecular ion peak corresponding to its molecular weight.[5]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups

present in the molecule.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy

provide detailed information about the chemical structure and environment of the atoms.

Applications in Drug Discovery
2-Chloro-6-methylpyrimidin-4-amine is a significant intermediate in the synthesis of various

pharmaceutical compounds, particularly kinase inhibitors.[4] The pyrimidine scaffold is a

privileged structure in medicinal chemistry due to its presence in numerous biologically active

molecules.[4]

The differential reactivity of the functional groups on 2-Chloro-6-methylpyrimidin-4-amine
makes it a versatile synthetic building block. The chlorine atom at the 2-position is a good

leaving group, allowing for nucleophilic substitution reactions to introduce other functional

groups. The amino group at the 4-position can act as a nucleophile or be modified through

reactions like acylation.[4]

A prominent application of this compound is in the synthesis of Dasatinib (BMS-354825), a

potent dual inhibitor of Src and Abl kinases.[7] Dasatinib is used in the treatment of chronic
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myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic

leukemia (Ph+ ALL), particularly in patients with resistance or intolerance to imatinib.[7]

Signaling Pathway Inhibition
Dasatinib, synthesized using 2-Chloro-6-methylpyrimidin-4-amine as a precursor, exerts its

therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and

survival. It targets the Bcr-Abl and Src family kinases, which are often dysregulated in certain

cancers. Inhibition of these kinases blocks downstream signaling, including the STAT5

pathway, leading to the induction of apoptosis in cancer cells.[3]
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Figure 1: Simplified Src/Abl-STAT5 signaling pathway and its inhibition by Dasatinib.

Safety and Handling
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2-Chloro-6-methylpyrimidin-4-amine is classified as harmful if swallowed and causes skin

and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn when handling this compound. Work should be

conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety

Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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